5-Bromo-7-fluoro-1,3-benzoxazole
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Overview
Description
5-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with bromine and fluorine substituents at the 5th and 7th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and fluorinated reagents. One common method includes the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base like sodium bicarbonate and an additive such as bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used to facilitate the cyclization process under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-7-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of novel polymeric materials and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without bromine and fluorine substituents.
5-Bromo-1,3-benzoxazole: Lacks the fluorine substituent.
7-Fluoro-1,3-benzoxazole: Lacks the bromine substituent.
Uniqueness
5-Bromo-7-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C7H3BrFNO |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
InChI Key |
PFTCVJHVBPINQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)F)Br |
Origin of Product |
United States |
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